molecular formula C20H19FN6O B2856222 2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol CAS No. 955337-52-7

2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol

Cat. No.: B2856222
CAS No.: 955337-52-7
M. Wt: 378.411
InChI Key: VCXFVVQWSRGTRO-UHFFFAOYSA-N
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Description

2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol is a complex organic compound that features a pyrazolopyrimidine core, substituted with a fluorophenyl group and an ethanolamine moiety

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .

Mode of Action

The compound likely interacts with its target protein by binding to the active site, thereby inhibiting the protein’s function. In the case of CDK2, this would result in the disruption of cell cycle progression .

Biochemical Pathways

The compound’s action on CDK2 would affect the cell cycle, particularly the transition from the G1 phase to the S phase. This could lead to cell cycle arrest and potentially induce apoptosis, thereby exerting an anti-proliferative effect .

Pharmacokinetics

The compound’s molecular weight (288280 Da ) suggests that it may have favorable absorption and distribution characteristics, as molecules under 500 Da are generally well-absorbed.

Result of Action

The compound’s inhibition of CDK2 could lead to significant anti-proliferative effects, particularly against cancer cells that rely on CDK2 for unchecked growth and division . This could result in reduced tumor growth and potentially induce tumor cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Fluorophenyl Group:

    Attachment of Ethanolamine Moiety: This step involves the reaction of the intermediate with ethanolamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanolamine moiety can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group and the pyrazolopyrimidine core makes it particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

2-[[4-(3-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c1-26(10-11-28)20-24-18(23-15-7-5-6-14(21)12-15)17-13-22-27(19(17)25-20)16-8-3-2-4-9-16/h2-9,12-13,28H,10-11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXFVVQWSRGTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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